

Application Notes: Sesamoside Extraction and Purification from Sesame Seeds and Other Plant Sources

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Compound of Interest

Compound Name: Sesamoside

Cat. No.: B037891

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These application notes provide detailed methodologies for the extraction and purification of **sesamoside**, a bioactive iridoid glycoside. While **sesamoside** is found in sesame (*Sesamum indicum*), particularly in young leaves, it is also present in other plant species.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive protocols and comparative data.

Data Presentation

The selection of an appropriate extraction and purification strategy depends on the desired scale, purity, and available equipment. The following tables summarize quantitative data from various published methods for **sesamoside** and related glycosides to facilitate comparison.

Table 1: Solvent Extraction Parameters for Glycosides from Plant Materials

Starting Material	Solvent System	Extraction Method	Key Parameters	Glycoside Yield/Content	Purity	Reference
Young Sesame Leaves	Not Specified	Not Specified	Plant height: 30-70 cm	0.38–0.87% of dry leaves	Not Specified	[1]
Veronica longifolia Leaves	Hot Water	Pressurized Hot Water Extraction	Not Specified	92% of aucubin, 83% of catalpol (relative to hot water extraction)	Not Specified	[2] [3]
Veronica longifolia Leaves	Ethanol	Maceration	Room Temperature	25% of aucubin, 22% of catalpol (relative to hot water extraction)	Not Specified	[2] [3]
Powdered Plant Material	70% Ethanol	Maceration	Solid-liquid ratio 1:10 (w/v), Room Temperature, 48 hours	Not Specified	Not Specified	[4]
Foxglove Leaves	Ethanol/Methanol	Maceration / Soxhlet	Room Temperature or Heated	Not Specified	Not Specified	[5] [6]
Gardenia jasminoides Leaves	50% Ethanol	Reflux	Solid-liquid ratio 1:10	Higher yield than method 2	Not Specified	

(w/v), 3
hours

Fructus Corni	Dichlorome thane–	High–	Not Specified	7.9 mg	92.3% (sweroside , 96.3% (morronisid e), 94.2% (loganin)	[7]
	methanol– n-butanol– water– acetic acid (5:5:3:4:0.1 , v/v/v/v/v)	Speed Counter- Current Chromatog raphy		13.1 mg morronisid e, 10.2 mg loganin from 100 mg crude extract		

Table 2: Chromatographic Purification of Glycosides

Method	Stationary Phase	Mobile Phase	Detection	Compound Purity	Reference
High- Performance Liquid Chromatogra phy (HPLC)	C18	Not Specified	Not Specified	Not Specified	[5]
High-Speed Counter- Current Chromatogra phy (HSCCC)	Two-phase solvent system	Ethyl acetate/n- butanol/water (7.5:2.5:10, v/v)	Not Specified	High Purity	[8]
Preparative Thin-Layer Chromatogra phy (Prep- TLC)	Silica Gel GF254	Various solvent systems	Not Specified	Not Specified	
Column Chromatogra phy	Not Specified	Solvents of increasing polarity	Not Specified	Fractionation	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results. The following sections outline typical experimental protocols for the extraction and purification of **sesamaside** and other glycosides.

Protocol 1: General Extraction of Glycosides from Plant Material

This protocol is a general guideline and can be adapted for sesame seeds (preferably defatted) or leaves.

1. Sample Preparation:

- **Drying:** Air-dry the plant material (e.g., sesame leaves) in a well-ventilated, shaded area to prevent the degradation of thermolabile compounds. Alternatively, use a lyophilizer.[\[4\]](#)
- **Grinding:** Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[\[4\]](#)
- **Defatting (for seeds):** If starting with sesame seeds, it is crucial to defat the material first. This can be achieved by extraction with a non-polar solvent like n-hexane.

2. Extraction:

- **Maceration:**
 - Weigh 100 g of the powdered plant material and place it in a large flask.
 - Add 1 L of 70% ethanol.[\[4\]](#)
 - Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.[\[4\]](#)
 - Filter the extract through cheesecloth followed by filter paper.
 - Repeat the extraction process on the plant residue to ensure completeness.

- Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 45°C.[4]

3. Fractionation (Liquid-Liquid Extraction):

- Dissolve the concentrated crude extract in water.
- Sequentially partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[4]
- Collect each solvent fraction separately. Glycosides are typically concentrated in the more polar fractions (ethyl acetate and the remaining aqueous fraction).[4]

Protocol 2: Purification by Column Chromatography

1. Column Preparation:

- Pack a glass column with an appropriate stationary phase (e.g., silica gel).
- Equilibrate the column with the initial mobile phase.

2. Sample Loading:

- Dissolve the dried glycoside-rich fraction in a minimal amount of the initial mobile phase.
- Carefully load the sample onto the top of the column.

3. Elution:

- Elute the column with a gradient of increasing solvent polarity.
- Collect fractions of the eluate.

4. Monitoring:

- Monitor the collected fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

5. Concentration:

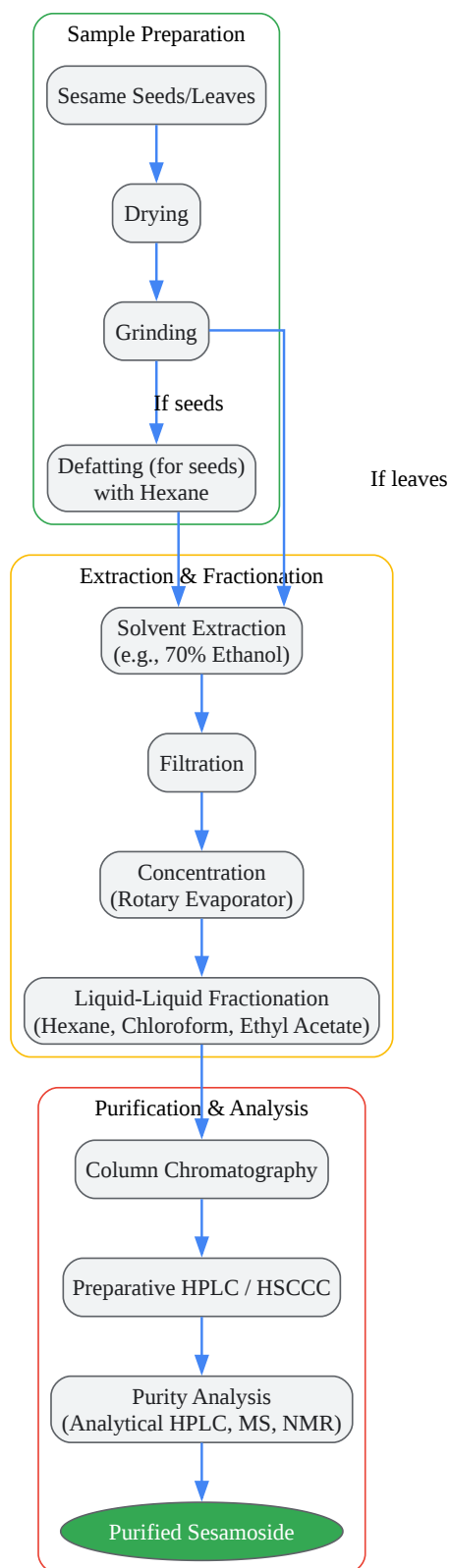
- Combine the fractions containing the purified **sesamoside** and concentrate using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

For the quantitative determination of **sesamoside**, a validated HPLC method is essential.

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., DAD or MS).
- Column: A C18 reversed-phase column is commonly used for the separation of glycosides.
- Mobile Phase: A gradient of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile or methanol.
- Detection: Monitor at a wavelength determined by the UV absorbance maximum of **sesamoside**.

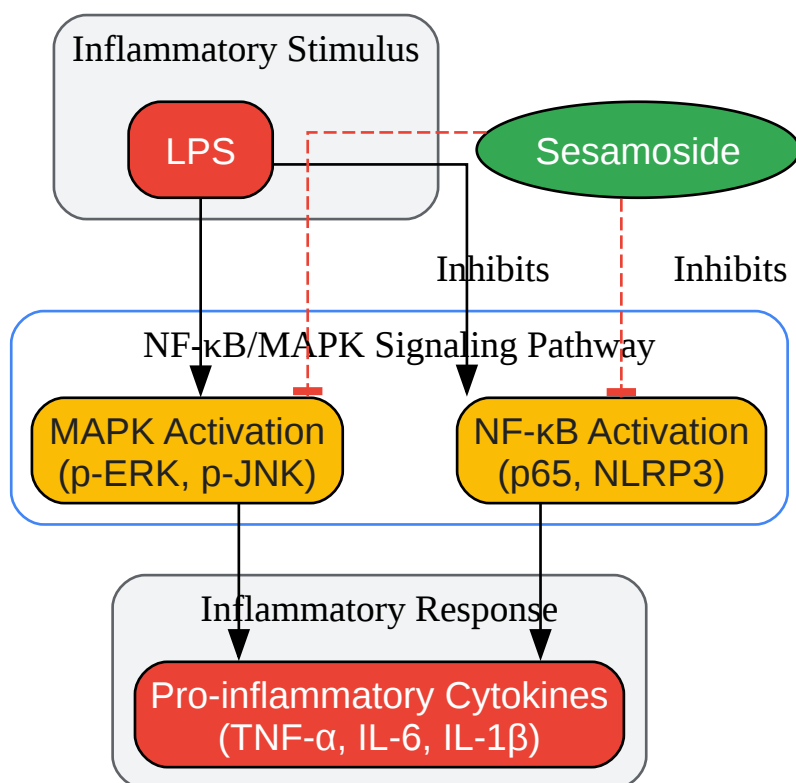
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Caption: Overview of the extraction and purification workflow for **sesamoside**.

Recent studies have elucidated the potential biological activities of **sesamoside**, particularly its role in modulating inflammatory pathways. **Sesamoside** has been shown to inhibit the NF- κ B/MAPK signaling pathway, which is crucial in the inflammatory response associated with conditions like septic shock and hypoxia.[9][10]



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Caption: **Sesamoside**'s inhibitory effect on the NF- κ B/MAPK signaling pathway.

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